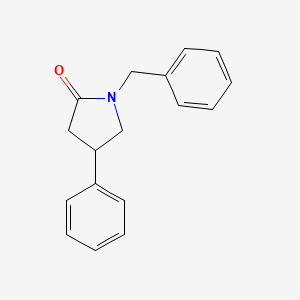
1-Benzyl-4-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C17H17NO . It is a derivative of 4-phenylpyrrolidin-2-one , which is a five-membered nitrogen heterocycle . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-phenylpyrrolidin-2-one is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrrolidine ring contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-4-phenylpyrrolidin-2-one are not detailed in the retrieved papers, the pyrrolidine ring structure is known to be versatile in chemical reactions . It can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Physical And Chemical Properties Analysis
1-Benzyl-4-phenylpyrrolidin-2-one is a solid compound . It has a molecular weight of 251.32 . The compound’s other physical and chemical properties are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Derivative Formation
1-Benzyl-4-phenylpyrrolidin-2-one and its derivatives have been synthesized through dynamic kinetic resolution catalyzed by ω-transaminases, leading to enantiomerically enriched products. This process is significant for accessing 4-arylpyrrolidin-2-ones, which are cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
Pharmaceutical Development
Compounds incorporating 1-benzyl-4-phenylpyrrolidin-2-one structure, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These have demonstrated efficacy in cancer treatment models and possess high oral bioavailability, crossing the blood-brain barrier and distributing into tumor tissue (Penning et al., 2010).
Catalysis and Chemical Transformations
The catalytic arylation of N-phenylpyrrolidine, a related compound, has been achieved without a directing group, indicating potential for diverse chemical transformations involving 1-benzyl-4-phenylpyrrolidin-2-one and its analogues (Sezen & Sames, 2005).
Polymer Synthesis
1-Benzyl-4-phenylpyrrolidin-2-one derivatives have been utilized in the synthesis of isotactic polymers via free radical polymerization. These polymers exhibit unique properties like high glass transition temperatures and varied microstructures (Neuhaus & Ritter, 2015).
Medicinal Chemistry
In the realm of medicinal chemistry, 1-Benzyl-4-phenylpyrrolidin-2-one has been employed as a key chiral building block in synthesizing biologically active compounds. Efficient and practical synthesis methods have been developed to produce these compounds on a large scale (Ohigashi et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-16(15-9-5-2-6-10-15)13-18(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMTKKZJUCLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

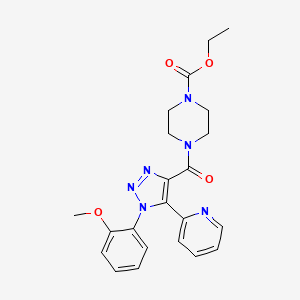
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
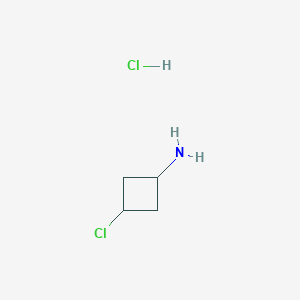
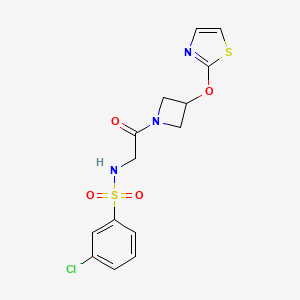
![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)
![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)
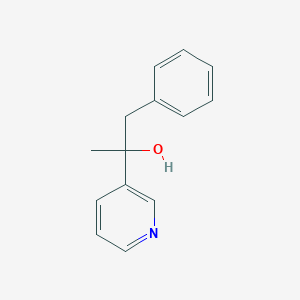
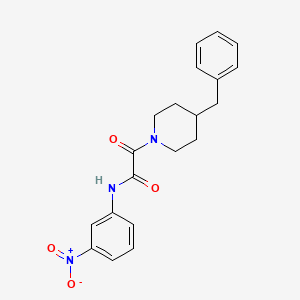
![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)